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molecular formula C3H6ClNO2 B8746496 Ethyl chlorocarbamate CAS No. 16844-21-6

Ethyl chlorocarbamate

Cat. No. B8746496
M. Wt: 123.54 g/mol
InChI Key: ICDQOGMPYSAZFB-UHFFFAOYSA-N
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Patent
US04062862

Procedure details

The mixture of 150 ml of methanol, 25 g of m-fluoroaniline, 30 g of triethylamine and 32.5 g of ethyl chlorocarbamate was heated under reflux condition. After the completion of the reaction, the solvent was evaporated under reduced pressure to obtain the residue, to which was added 100 ml of water and 100 ml of benzene. The benzene layer was separated, washed twice with water and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain the residue, which was distilled under reduced pressure, and there was obtained 12.5 g (yield 34.8%) of ethyl m-fluorophenylcarbamate as colourless oil having a boiling point of 102° C/1.5 mmHg.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[F:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].C(N(CC)CC)C.ClN[C:20](=[O:24])[O:21][CH2:22][CH3:23]>C1C=CC=CC=1.O>[F:3][C:4]1[CH:5]=[C:6]([NH:7][C:20](=[O:24])[O:21][CH2:22][CH3:23])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
32.5 g
Type
reactant
Smiles
ClNC(OCC)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux condition
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the residue
CUSTOM
Type
CUSTOM
Details
The benzene layer was separated
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain the residue, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 34.8%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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